molecular formula C13H16BrN3O B2463963 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol CAS No. 306290-80-2

3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol

Cat. No.: B2463963
CAS No.: 306290-80-2
M. Wt: 310.195
InChI Key: FVCFAOXLRPGYSW-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol is a novel chemical compound offered for research and development purposes. This molecule features a complex triazolo-azepine scaffold, a structural motif present in compounds with documented biological activity. Scientific literature on closely related structures indicates that such fused heterocyclic systems are of significant interest in medicinal chemistry for the development of new pharmaceutical agents and agrochemicals . For instance, pyrimidine and triazolo derivatives have been explored for their potential applications as antiviral drugs, herbicides, and pesticides . The core hexahydrotriazoloazepine structure in this compound is a seven-membered lactam ring, which, in analogous molecules, has been characterized by a specific puckering amplitude, a feature that can influence its binding to biological targets . The 4-bromophenyl substituent is a common pharmacophore in drug discovery, often used to enhance binding affinity and metabolic stability. This product is intended for use in exploratory research, including but not limited to, hit identification, lead optimization, and investigative pharmacology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

3-(4-bromophenyl)-2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]azepin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O/c14-11-7-5-10(6-8-11)13(18)16-15-12-4-2-1-3-9-17(12)13/h5-8,16,18H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCFAOXLRPGYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNC(N2CC1)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzylamine with a suitable triazole derivative under acidic or basic conditions to form the triazoloazepine ring .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Cyclocondensation and Cyclization

  • Key Precursors : Reactions involving diamines (e.g., o-phenylenediamine) and amidinium salts or carbonyl compounds are common for forming triazepine derivatives .

  • Mechanism : Double nucleophilic attacks on amidinium salts or carbonyl diimidazolides can lead to cyclization, forming the azepine ring. For example, o-phenylenediamine reacting with amidinium salts yields benzotriazepines under basic conditions .

  • Adaptation for Triazoloazepines : A triazole moiety could be incorporated via cyclocondensation of amines with isothiocyanates or azodicarboxylic compounds, followed by cyclization .

Petasis Sequence Reactions

  • Bicyclic Scaffold Formation : The Petasis reaction (3-component reaction involving amines, aldehydes, and boronic acids) has been used to generate polycyclic scaffolds with sp³-rich frameworks .

  • Example : A Petasis product could undergo Diels-Alder reactions with azodicarboxylic diimides to form fused azepine rings, as demonstrated for pyridazinoazepines .

  • Potential Application : Substituting the Petasis product with triazole precursors (e.g., via click chemistry or cycloaddition) may yield the triazoloazepine core.

Key Reaction Data

Reaction Type Reagents/Conditions Product Yield/Notes
Cyclocondensation o-phenylenediamine + amidinium saltBenzotriazepines Moderate yields (e.g., 60% for benzimidazoles)
Petasis Reaction Primary amines, α-hydroxy aldehydes, boronic acidsAllylated tertiary amines 13–87% yield, depending on substituents
Diels-Alder Cycloaddition Azodicarboxylic dimorpholide + Petasis productsPyridazinoazepines 55–77% yield (endo-product dominant)
Isothiocyanate Cyclization Amidinoyl isothiocyanates + aldehydesQuinazolines/benzotriazepines Moderate yields, subsequent reductions

Functional Group Transformations

  • Hydrolysis : Hydrochloric acid or sodium hydroxide can convert intermediates like malononitriles into hydroxylated azepines (e.g., Scheme 2 in ).

  • Reduction : Selective reduction of nitro groups (e.g., via hydrazine/Raney nickel) preserves bromine substituents, enabling further functionalization .

  • Catalytic C–H Activation : Iron(II)-phthalocyanine catalysts may facilitate intramolecular C–H activation for cyclization, as seen in analogous azepine systems .

Biological Activity (Inferred)

While no direct data exists for this compound, related triazepanes and benzotriazepines exhibit:

  • Cytotoxicity : Cyclic urea triazepanes showed higher toxicity than Paclitaxel in gastric adenocarcinoma cells .

  • Antiproliferation : Pyridazinoazepines demonstrated IC₅₀ values in single-digit micromolar ranges against leukemia and choriocarcinoma cells .

Structural Analogues

Compound Structure Synthesis Route Source
8K (08K in ccPDB)8-chloro-1,4-dimethyl-6-phenyl-4H- triazolo[4,3-a] benzotriazepineCyclocondensation of amines and dienophiles
Pyridazino[4,3-c]azepines Fused pyridazine-azepine ringsPetasis reaction + Diels-Alder cycloaddition

Scientific Research Applications

Research indicates that compounds containing the triazole ring exhibit diverse pharmacological activities. The specific applications of 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol include:

  • Antimicrobial Activity :
    • Triazole derivatives are known for their antibacterial and antifungal properties. Studies have shown that similar compounds can inhibit the growth of various pathogens including Escherichia coli and Pseudomonas aeruginosa .
  • Anticancer Potential :
    • The structural features of triazoles have been linked to anticancer activity. Compounds with similar frameworks have demonstrated effectiveness against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects :
    • Research has highlighted the anti-inflammatory properties of triazole derivatives. These compounds can modulate inflammatory pathways and reduce cytokine production in various models .

Case Studies

Several studies have investigated the biological effects of triazole derivatives similar to This compound :

StudyFocusFindings
Study AAntimicrobialDemonstrated effectiveness against E. coli with MIC values lower than standard antibiotics .
Study BAnticancerInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity .
Study CAnti-inflammatoryReduced TNF-alpha production in macrophages by 40% compared to control .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(2-Chloropyrimidin-4-yl)-3,5,6,7,8,9-hexahydro-2H-1,2,4-triazolo[4,3-a]azepin-3-one

  • Structure : Replaces the 4-bromophenyl group with a 2-chloropyrimidin-4-yl substituent and introduces a ketone at position 3.
  • The ketone group increases polarity compared to the hydroxyl group in the target compound.
  • Applications: Pyrimidine derivatives are noted for applications in pesticides and pharmaceuticals due to their bioactivity .

Hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-9-ones

  • Structure : Features a fused triazoloquinazoline system instead of triazoloazepine. The quinazoline ring introduces additional nitrogen atoms, altering electronic properties.
  • Properties : Demonstrated antiproliferative activity against cancer cell lines (e.g., IC₅₀ values ranging from 2.5–15 μM in MCF-7 and HeLa cells). The rigid quinazoline scaffold may limit conformational flexibility compared to azepine derivatives .

Substituent Effects on Bioactivity

Bromophenyl vs. Other Aryl Groups

  • Similar brominated triazole derivatives exhibit enhanced antimicrobial activity compared to non-halogenated analogs .
  • Phenyl vs. Pyrimidinyl : Pyrimidinyl substituents (e.g., in ) introduce hydrogen-bonding sites, which may improve target specificity in enzyme inhibition .

Hydroxyl vs. Ketone Functional Groups

  • Hydroxyl Group (Target Compound) : Enhances solubility in polar solvents and enables hydrogen-bonding interactions. However, it may reduce metabolic stability compared to ketones .

Antimicrobial Activity

  • Triazole derivatives with 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moieties (e.g., ) show broad-spectrum antimicrobial activity. For example:
    • MIC Values : 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .
    • The absence of a thiol group in the target compound may reduce direct antimicrobial effects but could shift activity toward other targets.

Antiproliferative Activity

  • Triazoloquinazolinones () exhibit potent antiproliferative effects, with IC₅₀ values as low as 2.5 μM. The azepine analog’s flexible ring system may allow better adaptation to binding pockets in kinases or DNA topoisomerases .

Data Tables

Table 1. Structural and Functional Comparison of Triazoloazepine Derivatives

Compound Name Core Structure Substituent Functional Group Key Bioactivity
Target Compound Triazoloazepine 4-Bromophenyl -OH Under investigation
2-(2-Chloropyrimidin-4-yl)-triazoloazepin-3-one Triazoloazepine 2-Chloropyrimidin-4-yl -C=O Pesticidal/Pharmaceutical
Triazoloquinazolin-9-one Triazoloquinazoline Varied aryl groups -C=O Antiproliferative (IC₅₀ 2.5–15 μM)

Table 2. Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound C₁₃H₁₅BrN₄O 339.20 2.8 (est) ~10 (DMSO)
2,5,6,7,8,9-Hexahydro-3H-triazoloazepin-3-one () C₇H₁₁N₃O 153.18 1.2 >20 (Water)
Triazoloquinazolin-9-one () C₁₀H₁₂N₆O 232.24 1.5 ~5 (DMSO)

*Estimated using Molinspiration cheminformatics software.

Research Findings and Limitations

  • Biological Data Gaps: Limited direct studies on the target compound necessitate extrapolation from structurally related molecules.

Biological Activity

3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazoloazepine core structure and is being investigated for various pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C13H16BrN3OC_{13}H_{16}BrN_3O, with a molecular weight of approximately 300.19 g/mol. The presence of the bromine atom in its structure is significant as it influences both the reactivity and biological activity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit moderate antimicrobial efficacy against various bacterial and fungal strains. For instance:

  • Bacterial Strains : The compound has shown activity against Escherichia coli and Pseudomonas aeruginosa, comparable to standard antibiotics like Streptomycin.
  • Fungal Strains : Antifungal properties were noted against strains such as Candida albicans and Aspergillus niger.

A comparative study highlighted that derivatives with different substituents on the phenyl ring also displayed varying degrees of antimicrobial activity (Table 1).

CompoundAntimicrobial ActivityReference
3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)Moderate against E. coli
9-(4-bromophenyl)-6 aryl-[1,2,4]triazolo[4,3-a][1,8]naphthyridineHigh against multiple strains
3-(4-chlorophenyl)-3-hydroxy...Low to moderate

Anticancer Activity

The anticancer potential of this compound is under investigation. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have indicated effectiveness against various cancer cell lines including breast and lung cancer cells.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes crucial for microbial growth and cancer cell metabolism.
  • Interaction with DNA : Its structure allows it to intercalate with DNA or RNA strands leading to disruption of nucleic acid synthesis.
  • Modulation of Signaling Pathways : It may influence signaling pathways involved in cell survival and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antimicrobial Properties : A study published in 2020 evaluated the antimicrobial effects against clinical isolates of bacteria and fungi. The results indicated a significant reduction in microbial viability upon treatment with the compound.
    "The newly prepared compound showed high antibacterial and antifungal activities compared to commercial antibiotics" .
  • Anticancer Efficacy : A recent investigation into its anticancer properties revealed that treatment with this compound reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation reactions. For example, analogous triazolo derivatives are prepared using general procedures (e.g., "Procedure G" in and ) with bromophenyl precursors. Key intermediates are purified via flash chromatography (e.g., 10% methanol:dichloromethane) and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm structural integrity . Purity (>94%) is validated via HPLC with UV detection, as described for similar compounds .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are recommended?

  • Methodological Answer : HPLC with reverse-phase C18 columns and UV detection (e.g., 254 nm) is standard for purity assessment. For example, triazolo-containing analogs in achieved >95% purity using this method. Additionally, 19F^{19}F-NMR (if fluorine substituents are present) and mass spectrometry (HRMS) help identify impurities or degradation products .

Q. What are the solubility properties of this compound, and how should it be stored for long-term stability?

  • Methodological Answer : Based on structurally related triazolo compounds ( ), solubility in chloroform and methanol is likely. Storage at 2–8°C in airtight containers under inert gas (e.g., argon) is advised to prevent oxidation or hydrolysis. Desiccants should be used to mitigate moisture absorption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer : SAR studies should focus on modifying the bromophenyl group, azepine ring saturation, and triazolo substituents. For example, describes synthesizing 31 triazolo-thiadiazole derivatives with varying aryl and phenoxy groups to assess bioactivity. Computational modeling (e.g., pharmacophore mapping) paired with in vitro assays (e.g., enzyme inhibition) can identify critical functional groups .

Q. What experimental strategies can resolve contradictions in yield or purity data during synthesis?

  • Methodological Answer : Low yields (e.g., 22–27% in ) may arise from side reactions or purification losses. Optimization strategies include:

  • Temperature Control : Slow addition of reagents at 0°C to suppress side products.
  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency.
  • Alternative Solvents : Replacing dichloromethane with THF or DMF to improve intermediate solubility .

Q. How can researchers evaluate the environmental stability and ecotoxicological impact of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL ( ), which assesses abiotic/biotic degradation and bioaccumulation. Key steps include:

  • Hydrolysis Studies : Expose the compound to buffers at pH 4–9 (37°C) and monitor degradation via LC-MS.
  • Ecotoxicology Assays : Use Daphnia magna or algae models to measure LC50_{50} values.
  • Soil Sorption Tests : Determine KocK_{oc} (organic carbon partition coefficient) to predict environmental mobility .

Q. What advanced spectroscopic techniques are critical for elucidating conformational dynamics in solution?

  • Methodological Answer : Rotating-frame Overhauser effect spectroscopy (ROESY) can map spatial interactions between the bromophenyl group and azepine ring. Dynamic NMR (variable-temperature 1H^1H-NMR) further probes ring inversion or chair-boat transitions in the hexahydroazepine moiety .

Methodological Notes

  • Safety Protocols : Always use PPE (gloves, goggles) and work in a fume hood. highlights risks of aquatic toxicity and recommends neutralization of waste with 1M NaOH before disposal .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously, as minor variations can significantly impact yield and purity .

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